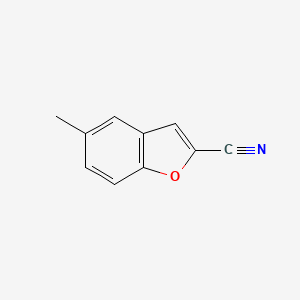

5-Methylbenzofuran-2-carbonitrile

Description

Significance of Benzofuran (B130515) as a Privileged Heterocyclic Scaffold in Contemporary Organic Chemistry Research

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent heterocyclic structure found in a multitude of natural products and synthetically developed molecules. mdpi.comnih.gov Its prevalence in biologically active compounds has led to its designation as a "privileged scaffold" in medicinal chemistry. mdpi.combepls.com This term reflects the ability of the benzofuran core to serve as a versatile framework for the development of ligands for a diverse range of biological targets.

The inherent structural features of benzofuran, including its planarity and the presence of an oxygen heteroatom, contribute to its unique electronic and chemical properties. mdpi.com These characteristics allow for a wide array of chemical modifications, enabling chemists to fine-tune the steric and electronic profile of its derivatives to achieve desired biological activities. nih.govrsc.org Consequently, benzofuran derivatives have been investigated for a broad spectrum of pharmacological applications, including as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. rsc.orgnih.govresearchgate.net The established therapeutic relevance of benzofuran-containing drugs underscores the enduring importance of this scaffold in the pursuit of new and effective therapeutic agents. bepls.com

Overview of Strategic Research Directions for Benzofuran Derivatives, with Emphasis on Synthetic Innovation and Mechanistic Elucidation

The continued interest in benzofuran derivatives has spurred significant research into novel and efficient synthetic methodologies. mdpi.com Modern organic synthesis aims to construct these valuable scaffolds with high levels of efficiency, atom economy, and functional group tolerance. Key strategic directions include the development of transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and domino or cascade reactions that allow for the rapid assembly of complex benzofuran structures from simple precursors. mdpi.com

For instance, palladium- and copper-catalyzed reactions have been extensively utilized for the construction of the benzofuran ring system. nih.gov Mechanistic elucidation plays a crucial role in refining these synthetic methods. A thorough understanding of reaction intermediates and transition states allows for the optimization of reaction conditions, improvement of yields, and control of regioselectivity and stereoselectivity. The development of metal-free synthetic routes is another active area of research, offering more sustainable and cost-effective alternatives. mdpi.com

Specific Research Focus on Substituted Benzofuran Carbonitriles within the Benzofuran Chemical Space

Within the vast chemical space of benzofuran derivatives, substituted benzofuran carbonitriles represent a class of compounds with significant potential. The nitrile group is a versatile functional group that can serve as a precursor to other functionalities, such as carboxylic acids, amides, and amines, further expanding the synthetic utility of these molecules. Moreover, the nitrile group itself can participate in various biological interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to biological targets. researchgate.net

Research in this area focuses on the development of regioselective methods for the introduction of the carbonitrile group onto the benzofuran scaffold and the exploration of the chemical reactivity and biological activity of the resulting compounds. nih.gov 5-Methylbenzofuran-2-carbonitrile is a specific example within this subclass, and a detailed examination of its properties and synthesis is warranted to fully appreciate its potential contributions to chemical research.

While specific research focusing solely on this compound is limited in publicly available literature, its structural features suggest it as a valuable intermediate in organic synthesis and a potential candidate for biological screening. The presence of the methyl group at the 5-position and the carbonitrile at the 2-position offers distinct sites for further functionalization, allowing for the generation of a diverse library of derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUGKHCNRKHFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylbenzofuran 2 Carbonitrile and Analogous Structures

Targeted Introduction of the Carbonitrile Moiety and Methyl Substituent

Regioselective Installation of Substituents on the Benzofuran (B130515) Ring System

Achieving regioselectivity is a critical challenge in the synthesis of substituted benzofurans. The position of substituents on the benzofuran ring can significantly influence the molecule's biological activity. nih.gov

Classical approaches to benzofuran synthesis often involve the cyclization of α-phenoxycarbonyl compounds. However, this method can lead to mixtures of regioisomers, particularly when both ortho positions on the phenyl ring are available for cyclization. oregonstate.edu For instance, the cyclization of a substrate with an unsubstituted ortho position often favors the sterically less-hindered product. oregonstate.edu

Modern synthetic strategies offer greater control over regioselectivity. A notable example is the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for the programmable substitution at any position on the benzofuranone intermediate, which can then be converted to the corresponding benzofuran. oregonstate.edunih.govacs.org This method's success lies in the high regioselectivity of the initial Diels-Alder reaction between the electronically polarized coupling partners. oregonstate.edu

Palladium- and nickel-catalyzed cross-coupling reactions have also proven effective for the regioselective synthesis of polysubstituted benzofurans. rsc.org A strategy involving sequential Pd(0)- and Ni(0)-catalyzed cross-coupling reactions on a tribromobenzofuran scaffold allows for the ordered introduction of substituents at the C-2, C-5, and C-3 positions. rsc.org Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is another powerful method for preparing 2,3-disubstituted benzofurans with excellent yields. organic-chemistry.org

The following table summarizes various regioselective synthetic methods for benzofuran derivatives:

| Method | Reactants | Key Features | Reference(s) |

| Cyclization of α-phenoxycarbonyl compounds | α-phenoxycarbonyl compound | Can lead to regioisomeric mixtures | oregonstate.edu |

| Reaction of 3-hydroxy-2-pyrones with nitroalkenes | 3-hydroxy-2-pyrone, nitroalkene | Programmable substitution, high regioselectivity | oregonstate.edunih.govacs.org |

| Sequential Pd(0)- and Ni(0)-catalyzed cross-coupling | Tribromobenzofuran, various coupling partners | Ordered introduction of substituents | rsc.org |

| Sonogashira coupling and electrophilic cyclization | o-iodoanisole, terminal alkyne | Excellent yields for 2,3-disubstituted benzofurans | organic-chemistry.org |

Methyl Group Functionalization Approaches

The methyl group on the benzofuran ring, as in 5-Methylbenzofuran-2-carbonitrile, can be a site for further functionalization to modulate the compound's properties. One common approach involves the bromination of the methyl group. For example, a bromine atom can be attached to the methyl group at the 3-position of the benzofuran ring, a modification that has been shown to impart significant cytotoxic activity against certain cancer cell lines. nih.gov

Another strategy involves the use of the methyl group to introduce other functionalities. For instance, substitution of the benzofuran ring with a methyl morpholino group has been shown to enhance cytotoxic activity against lung carcinoma cells. nih.gov The synthesis of such compounds can involve the reaction of a 3-(bromomethyl)benzofuran (B3032707) derivative with morpholine. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of benzofuran derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net This technology has been successfully applied to the synthesis of various benzofuran derivatives. researchgate.netnih.govresearchgate.net For example, the reaction of substituted o-hydroxyacetophenones or salicylaldehydes with compounds like ethyl bromoacetate (B1195939) or chloroacetone (B47974) under microwave irradiation in the presence of a base affords substituted benzofurans in high yields. researchgate.net

The development of "green" synthetic methods is a major focus in modern chemistry. researchgate.net For benzofuran synthesis, this includes the use of environmentally friendly solvents, such as water or deep eutectic solvents (DES), and the development of one-pot reactions that minimize waste. nih.govacs.orgrsc.org

An example of a green protocol is the one-pot synthesis of 2-arylbenzofurans at room temperature, which involves an ortho-hydroxyl group-assisted Wittig reaction followed by in situ oxidative cyclization. rsc.org Another approach utilizes a copper iodide catalyst in a deep eutectic solvent (choline chloride-ethylene glycol) for the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. nih.govacs.org Electrochemical methods also offer an environmentally friendly route to benzofuran derivatives, as they can be performed in aqueous solutions without the need for hazardous reagents. nih.gov

To further enhance the sustainability of benzofuran synthesis, catalyst-free and solvent-free approaches have been explored. nih.govresearchgate.net These methods reduce the environmental impact and cost associated with catalysts and organic solvents.

Catalyst-free synthesis of benzofuran derivatives has been achieved through the reaction of nitroepoxides with salicylaldehydes at elevated temperatures. acs.org Electrochemical synthesis also provides a catalyst-free route to benzofurans, where the reaction is driven by an electric current in an aqueous medium. jbiochemtech.comarchivepp.com Solvent-free reactions, often conducted under microwave irradiation or neat conditions, have also been reported, offering benefits such as reduced reaction times and high yields. nih.govresearchgate.net

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net MCRs are particularly valuable for the construction of diverse chemical libraries for drug discovery. researchgate.net

Several MCRs have been developed for the synthesis of functionalized benzofuran scaffolds. iau.irresearchgate.net For instance, a one-pot, three-component coupling of aldehydes, secondary amines, and alkynes catalyzed by copper iodide nanoparticles provides an efficient route to 2,3-disubstituted benzo[b]furans. researchgate.net Another example is a ZnO-nanorod catalyzed Strecker-type reaction involving 2,4-dihydroxyacetophenone, isopropenylacetylene, trimethylsilyl (B98337) cyanide, primary amines, and isocyanides to produce aminonitrile benzofuran derivatives under solvent-free conditions. iau.ir

Advanced Spectroscopic and Structural Elucidation of 5 Methylbenzofuran 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within 5-Methylbenzofuran-2-carbonitrile can be determined.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons, the furan (B31954) ring proton, and the methyl group protons. The expected chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing nitrile group, as well as the inherent aromaticity of the benzofuran (B130515) system.

The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The proton on the furan ring (H-3) is expected to be a singlet and will also resonate in the downfield region. The methyl group protons (5-CH₃) will appear as a sharp singlet in the upfield region, characteristic of alkyl substituents on an aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.7 | Singlet (s) | N/A |

| H-4 | ~7.6 - 7.8 | Doublet (d) | ~8.5 |

| H-6 | ~7.3 - 7.5 | Doublet of doublets (dd) | ~8.5, ~1.5 |

| H-7 | ~7.4 - 7.6 | Doublet (d) | ~1.5 |

| 5-CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon atom. The nitrile carbon (C-2) and the carbons of the benzofuran ring are expected to appear in the downfield region, while the methyl carbon will be found in the upfield region.

The presence of the nitrile group (-C≡N) is characterized by a signal in the range of 115-120 ppm. The quaternary carbons, such as C-2, C-3a, C-5, and C-7a, will also be identifiable.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 2-CN | ~115 - 118 |

| C-2 | ~125 - 130 |

| C-3 | ~110 - 115 |

| C-3a | ~128 - 132 |

| C-4 | ~125 - 129 |

| C-5 | ~135 - 140 |

| C-6 | ~122 - 126 |

| C-7 | ~112 - 116 |

| C-7a | ~155 - 160 |

| 5-CH₃ | ~20 - 25 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the connectivity. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the aromatic protons H-6 and H-7, and H-6 and H-4.

While less common, ¹⁵N NMR could be employed to directly observe the nitrogen of the nitrile group, providing further confirmation of this functional group's electronic environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₀H₇NO), the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A common fragmentation for benzofurans is the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO). The presence of the methyl and nitrile groups would also influence the fragmentation pathways.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 157 | [M]⁺˙ (Molecular Ion) |

| 156 | [M-H]⁺ |

| 129 | [M-H-CN]⁺ or [M-CO]⁺ |

| 128 | [M-H-CO]⁺ |

Note: These are plausible fragmentation pathways based on the structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the theoretical exact mass is 157.0528 g/mol . nih.gov An experimental HRMS measurement confirming a mass very close to this value would provide strong evidence for the molecular formula C₁₀H₇NO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most diagnostic of these would be the stretching vibration of the nitrile group (C≡N).

Other important absorptions would include C-H stretching from the aromatic ring and the methyl group, and C=C stretching from the aromatic and furan rings. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2950-2850 | Aliphatic C-H (Methyl) | Stretch |

| ~2230-2210 | Nitrile (C≡N) | Stretch (strong and sharp) |

| ~1620-1580 | Aromatic C=C | Stretch |

| ~1500-1400 | Aromatic C=C | Stretch |

| ~1250-1000 | C-O (Ether) | Stretch |

Note: These are typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structural Determination and Conformation

For a molecule like this compound, a single-crystal X-ray diffraction study would be the gold standard for structural elucidation. The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

As of the current literature review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of structurally related benzofuran derivatives provides insight into the expected molecular geometry. For instance, studies on compounds such as 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime have detailed the planarity of the benzofuran ring system. It is anticipated that the benzofuran core of this compound would also be largely planar. The methyl group at the 5-position and the nitrile group at the 2-position would extend from this planar core, and their precise orientations and the intermolecular interactions they govern, such as π–π stacking, would be revealed through crystallographic analysis.

Should crystallographic data become available, it would be presented in a standardized format, as shown in the hypothetical table below, detailing the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves to validate the empirical formula of the compound.

The molecular formula for this compound is C₁₀H₇NO. Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is 157.17 g/mol .

The theoretical percentages of carbon, hydrogen, and nitrogen are calculated as follows:

Carbon (C): (10 * 12.011 g/mol ) / 157.17 g/mol * 100% = 76.41%

Hydrogen (H): (7 * 1.008 g/mol ) / 157.17 g/mol * 100% = 4.49%

Nitrogen (N): (1 * 14.007 g/mol ) / 157.17 g/mol * 100% = 8.91%

Oxygen (O) (by difference): 100% - (76.41% + 4.49% + 8.91%) = 10.19%

An experimental elemental analysis would involve the combustion of a small, precisely weighed sample of this compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the mass of each element present in the original sample. The comparison of these experimental results with the theoretical values is a critical step in the characterization of the compound.

Table 2: Elemental Analysis Data for this compound (C₁₀H₇NO)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 76.41 | To be determined |

| Hydrogen (H) | 4.49 | To be determined |

The congruence of the (yet to be reported) experimental data with the theoretical values in the table above would provide strong evidence for the assigned molecular formula of this compound.

Theoretical and Computational Chemistry Studies of 5 Methylbenzofuran 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to understanding the properties of benzofuran (B130515) derivatives. These methods model the electronic structure of molecules to predict their geometry, energy levels, and charge distributions.

Density Functional Theory (DFT) is a computational method used to find the most stable three-dimensional arrangement of a molecule, known as its ground state geometry. nih.gov This process of geometry optimization involves finding the configuration with the minimum possible energy, which corresponds to the most stable form of the chemical structure. nih.gov For related benzofuran compounds, such as 2-phenylbenzofuran, DFT calculations using specific functionals (e.g., GGA-PBE, BVP86) and basis sets (e.g., 6-31G(d,p)) have been successfully employed to determine optimized bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. physchemres.org A similar approach for 5-Methylbenzofuran-2-carbonitrile would yield a detailed picture of its molecular structure, providing the precise coordinates of each atom in its lowest energy state.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govirjweb.com

A large energy gap suggests high kinetic stability and low chemical reactivity, characterizing the molecule as "hard." nih.govirjweb.com Conversely, a small energy gap points to high chemical reactivity and low kinetic stability, as electrons can be more easily excited to the LUMO. nih.govphyschemres.org This gap is also fundamental to understanding electronic transitions, as the excitation of an electron from the HOMO to the LUMO represents the first and most fundamental electronic transition. irjweb.com The analysis of this gap helps to explain the intramolecular charge transfer (ICT) that can occur within the molecule. physchemres.orgirjweb.com

Table 1: Implications of HOMO-LUMO Energy Gap

| HOMO-LUMO Gap Size | Implication |

| Large | High kinetic stability, low chemical reactivity, high hardness, less polarizable. |

| Small | Low kinetic stability, high chemical reactivity, high softness, more polarizable. |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the three-dimensional charge distribution across a molecule. irjweb.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to identify regions of varying electron density. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are prone to nucleophilic attack. irjweb.com For benzofuran derivatives, MEP analysis is critical for predicting how the molecule will interact with electrophiles and nucleophiles, highlighting the most likely sites for chemical reactions. irjweb.comsemanticscholar.org

Mulliken population analysis is a computational method used to estimate the partial charge on each atom within a molecule. wikipedia.orglibretexts.org This analysis provides insight into the distribution of electrons among the constituent atoms based on the molecular orbitals. libretexts.org While useful, it is known that the calculated Mulliken charges can be sensitive to the choice of the basis set used in the computation. wikipedia.org

Reactivity and Selectivity Prediction

Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction. Reactivity descriptors derived from quantum calculations pinpoint the specific atoms involved in chemical transformations.

Fukui functions are powerful local reactivity descriptors derived from DFT that identify the most reactive sites within a molecule with high precision. irjweb.comsemanticscholar.org These functions quantify how the electron density at a specific atomic site changes upon the addition or removal of an electron, thereby indicating its susceptibility to attack. semanticscholar.org

Specifically, the Fukui function helps to distinguish sites for:

Nucleophilic attack: The regions of the molecule most likely to accept electrons.

Electrophilic attack: The regions of the molecule most likely to donate electrons. semanticscholar.org

Studies on similar heterocyclic systems, such as benzofused thieno nih.govphyschemres.orgfurans, have demonstrated that Fukui function calculations can accurately predict the regioselectivity of electrophilic substitution reactions, with results showing excellent agreement with experimental observations. semanticscholar.org For this compound, this analysis would predict which atoms on the benzofuran ring or attached functional groups are the most probable targets for electrophiles or nucleophiles, guiding synthetic efforts.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involved in the synthesis of benzofuran derivatives. nih.govresearchgate.net For instance, the synthesis of various benzofuran derivatives has been mechanistically detailed through computational studies, highlighting the roles of catalysts and intermediates. nih.govacs.org

One-pot synthetic strategies, such as the copper-catalyzed reaction between substituted amines, salicylaldehydes, and calcium carbide, have been proposed to proceed through the formation of an iminium ion, followed by the attack of copper acetylide. nih.gov Subsequent intramolecular cyclization and isomerization lead to the final amino-substituted benzofuran products. nih.gov Similarly, palladium-catalyzed syntheses involving transmetalation and intramolecular annulation have been computationally modeled to understand the formation of substituted benzofurans. nih.gov

The use of Brønsted acids as catalysts in the synthesis of benzofuran derivatives has also been investigated. nih.gov Computational pathways suggest that the reaction proceeds through the protonation of a starting material, leading to a series of intermediates that ultimately cyclize to form the benzofuran ring. nih.gov Furthermore, bimetallic catalytic systems, such as gold-silver catalysts, have been shown to facilitate the synthesis of benzofurans through alkynylation and oxyalkynylation, with the reaction mechanism being elucidated through computational models. nih.gov

Regioselectivity Investigations in Chemical Transformations

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of synthesizing specifically substituted benzofurans. nih.gov Computational studies have been instrumental in understanding and predicting the regioselectivity of various chemical transformations involving the benzofuran scaffold.

For example, in the synthesis of alkyne-substituted benzofurans using a gold-silver bimetallic catalyst, computational analysis helps to explain the observed regioselectivity of the alkynylation and oxyalkynylation reactions. nih.gov These studies can model the energies of different transition states, thereby predicting the most likely reaction pathway and the resulting regiochemical outcome.

The functionalization of the benzofuran core at specific positions is another area where computational investigations of regioselectivity are crucial. nih.gov By calculating the electron densities and reactivity indices of different atoms in the benzofuran ring, chemists can predict which positions are more susceptible to electrophilic or nucleophilic attack, thus guiding the synthesis of desired isomers.

Photophysical and Optoelectronic Property Predictions

Computational methods are increasingly used to predict the photophysical and optoelectronic properties of organic molecules, and this compound is no exception. nih.govphyschemres.org These predictions are valuable for the design of new materials with applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Theoretical Electronic Absorption Spectra (UV-Vis) in Different Phases

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of molecules like this compound. atlantis-press.com These calculations can be performed for the molecule in different phases, such as the gas phase or in various solvents, to understand how the environment affects its electronic transitions.

For benzofuran derivatives, computational studies have shown that the absorption maxima can be influenced by the nature and position of substituents on the benzofuran core. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.

Solvatochromic Effects on Electronic Properties

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a key property for molecules used as fluorescent probes. nih.gov Computational studies can model the interaction between the solute molecule and the solvent, providing insights into the origin of solvatochromic shifts.

For benzofuran derivatives, the largest solvatochromic shifts are often observed in polar solvents like acetonitrile. nih.gov By analyzing the calculated excited-state dipole moments, researchers can understand how the electronic distribution within the molecule changes upon excitation and how this change is influenced by the polarity of the solvent. nih.gov This information is crucial for designing molecules with specific solvatochromic responses for sensing and imaging applications.

Thermodynamic Properties and Stability Assessments

Computational chemistry offers a reliable means to assess the thermodynamic properties and stability of molecules. lpnu.ua For this compound, these calculations can provide valuable data on its enthalpy of formation, Gibbs free energy, and relative stability compared to other isomers.

Methods like Density Functional Theory (DFT) are commonly used to calculate these properties. atlantis-press.com By comparing the calculated energies of different conformations or isomers, the most stable structures can be identified. This information is essential for understanding the feasibility of synthetic routes and the long-term stability of the compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netwisc.eduq-chem.com For this compound, NBO analysis can reveal important information about intramolecular and intermolecular interactions.

NBO analysis partitions the total electron density into localized one-center (lone pairs) and two-center (bonds) units, providing a representation that is close to the classical Lewis structure. q-chem.com This analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing hyperconjugative interactions. wisc.edu These interactions play a crucial role in determining the molecule's geometry, stability, and reactivity. researchgate.net

Reactivity and Derivatization Strategies of 5 Methylbenzofuran 2 Carbonitrile

Transformations Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a versatile handle for synthetic modifications, including hydrolysis, reduction, and cycloaddition reactions.

The nitrile group can be converted into a carboxylic acid through hydrolysis, a reaction typically carried out under acidic or alkaline conditions. chemguide.co.uk This two-stage process first yields an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Heating 5-Methylbenzofuran-2-carbonitrile under reflux with an aqueous acid, such as hydrochloric acid, results in the formation of 5-Methylbenzofuran-2-carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk Alternatively, alkaline hydrolysis with a base like sodium hydroxide (B78521) solution also yields the carboxylic acid after a final acidification step. chemguide.co.uk The direct product of alkaline hydrolysis is the carboxylate salt. chemistrysteps.com The use of certain organic-soluble strong acids, like sulfonic acids, can catalyze the hydrolysis of nitriles that have low solubility in aqueous mineral acids. google.com

| Starting Material | Reagents & Conditions | Product |

|---|---|---|

| This compound | 1. NaOH (aq), Heat (reflux) 2. H3O+ | 5-Methylbenzofuran-2-carboxylic acid |

| This compound | HCl (aq), Heat (reflux) | 5-Methylbenzofuran-2-carboxylic acid |

The nitrile group is readily reduced to a primary amine, providing a pathway to (5-methylbenzofuran-2-yl)methanamine. This transformation can be accomplished using several common reducing agents. chemguide.co.uk

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent followed by an acidic workup, are highly effective for this reduction. chemguide.co.ukstudymind.co.uk Catalytic hydrogenation is another widely used method, involving hydrogen gas (H₂) in the presence of a metal catalyst like palladium, platinum, or Raney nickel, often under elevated temperature and pressure. studymind.co.ukcommonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂), also serve as effective reagents for reducing nitriles to primary amines. commonorganicchemistry.com

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H3O+ workup | (5-methylbenzofuran-2-yl)methanamine |

| Hydrogen Gas (H₂) with Catalyst | Pd/C, Pt, or Raney Ni; High pressure & temperature | (5-methylbenzofuran-2-yl)methanamine |

| Borane-Tetrahydrofuran (BH₃-THF) | THF, Heat | (5-methylbenzofuran-2-yl)methanamine |

The nitrile functional group can participate in cycloaddition reactions, most notably in the formation of tetrazole rings. This transformation is a [3+2] cycloaddition between the nitrile and an azide (B81097), typically sodium azide (NaN₃). organic-chemistry.org

The reaction to form 5-(5-methylbenzofuran-2-yl)-1H-tetrazole can be catalyzed by various reagents. Zinc salts have been shown to effectively catalyze the reaction in water. organic-chemistry.org Other reported catalysts include iodine and L-proline, which offers an environmentally benign and efficient route. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate the conversion of nitriles to their corresponding tetrazoles. organic-chemistry.org This reaction provides a direct method for creating a highly functionalized heterocyclic system attached to the benzofuran (B130515) core.

| Reagents | Conditions | Product |

|---|---|---|

| NaN₃, Zinc Salts (e.g., ZnBr₂) | Water, Heat | 5-(5-methylbenzofuran-2-yl)-1H-tetrazole |

| NaN₃, L-proline | Solvent (e.g., DMF), Heat | 5-(5-methylbenzofuran-2-yl)-1H-tetrazole |

| NaN₃ | DMF, Microwave irradiation | 5-(5-methylbenzofuran-2-yl)-1H-tetrazole |

Aromatic Substitution Reactions on the Benzofuran Ring System

The benzofuran nucleus of the molecule is susceptible to aromatic substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents.

In electrophilic aromatic substitution, the outcome is dictated by the electronic properties of the substituents on the benzofuran ring. The 5-methyl group is an electron-donating group through induction, which activates the aromatic ring towards electrophilic attack. fiveable.me Conversely, the 2-carbonitrile group is electron-withdrawing, deactivating the furan (B31954) portion of the ring system.

The activating methyl group at the C-5 position directs incoming electrophiles primarily to the positions ortho and para to it, which are C-4, C-6, and C-7. The electron-donating nature of the methyl group increases the electron density of the benzene (B151609) ring, favoring substitution at the 7-position. While electrophilic attack on the parent benzofuran molecule often prefers the 2-position, this site is blocked in this compound. stackexchange.com The C-3 position is adjacent to the deactivating nitrile group, making it less favorable for substitution. Therefore, electrophilic attack is most likely to occur on the benzene ring, specifically at the C-7 position, which is para to the activating methyl group and avoids significant steric hindrance.

| Reaction Type | Typical Reagents | Major Predicted Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Methyl-7-nitrobenzofuran-2-carbonitrile | The activating C5-methyl group directs para to the C7-position. |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 7-Bromo-5-methylbenzofuran-2-carbonitrile | The activating C5-methyl group directs para to the C7-position. |

Direct nucleophilic aromatic substitution (SNAr) on the benzofuran ring of this compound is generally an unfavorable process. SNAr reactions typically require two key features on the aromatic ring: a potent electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group (such as a halide). researchgate.net

While the 2-carbonitrile group is electron-withdrawing, the benzofuran ring system of this molecule lacks a suitable leaving group on any of the carbon atoms. Therefore, displacing a hydrogen atom with a nucleophile is not a viable pathway under standard SNAr conditions. Such reactions on benzofuran systems usually necessitate the presence of strong activating groups, like a nitro group, or palladium-catalyzed conditions to proceed efficiently. researchgate.netunicatt.it There is a lack of specific literature detailing direct SNAr reactions on the unsubstituted ring positions of this compound.

Synthetic Functionalization at the Methyl Group

The methyl group at the C5-position of this compound represents a key site for synthetic modification, offering a pathway to a variety of functionalized derivatives. The benzylic nature of this methyl group renders it susceptible to a range of transformations, including oxidation and halogenation, which are foundational strategies for introducing further chemical diversity.

Benzylic Oxidation:

The oxidation of the benzylic methyl group can lead to the formation of the corresponding carboxylic acid or aldehyde, which are versatile intermediates for further derivatization. Various oxidizing agents can be employed for this transformation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are known to convert benzylic methyl groups to carboxylic acids. More controlled oxidation to the aldehyde can be achieved using milder reagents. Recent advancements in catalytic oxidation methods, often employing transition metals and environmentally benign oxidants like molecular oxygen or hydrogen peroxide, offer more selective and sustainable routes. rsc.orgbeilstein-journals.org For example, copper or iron-catalyzed aerobic oxidation has been successfully applied to the benzylic oxidation of various heterocyclic compounds. beilstein-journals.org

A plausible reaction for the oxidation of this compound to 5-formylbenzofuran-2-carbonitrile (B2656886) could involve a recyclable N-hydroxyimide catalyst, which has been shown to be effective for the aerobic oxidation of phenyl alkanes. rsc.org The reaction likely proceeds through a radical mechanism initiated by the catalyst system. rsc.org

Benzylic Halogenation:

A primary strategy for functionalizing the methyl group is through free-radical halogenation, most commonly bromination. chadsprep.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, which selectively abstract a benzylic hydrogen. chadsprep.commasterorganicchemistry.com This reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide. The resulting 5-(bromomethyl)benzofuran-2-carbonitrile is a highly versatile intermediate that can readily undergo nucleophilic substitution reactions to introduce a wide array of functional groups, including amines, alcohols, and cyanides.

The mechanism of benzylic bromination with NBS involves the homolytic cleavage of the N-Br bond to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the desired product and another bromine radical, thus propagating the chain reaction. chadsprep.com

| Reaction Type | Reagent/Conditions | Potential Product |

| Oxidation to Carboxylic Acid | KMnO₄ or CrO₃ | 2-Cyano-benzofuran-5-carboxylic acid |

| Oxidation to Aldehyde | MnO₂ or PCC | 5-Formylbenzofuran-2-carbonitrile |

| Benzylic Bromination | NBS, light (hν) or radical initiator | 5-(Bromomethyl)benzofuran-2-carbonitrile |

Strategic Derivatization for Scaffold Expansion and Diversity

The derivatization of this compound is not limited to the methyl group; the nitrile functionality at the C2-position provides a rich platform for scaffold expansion and the introduction of diverse heterocyclic systems.

Transformations of the Nitrile Group:

The carbonitrile group is a versatile functional group that can be converted into a variety of other functionalities. One of the most significant transformations is its conversion into a tetrazole ring. This is typically achieved by reacting the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt. nih.gov The resulting 5-(5-methylbenzofuran-2-yl)-1H-tetrazole introduces a new heterocyclic ring with distinct physicochemical properties and potential biological activities. The Ugi-azide multicomponent reaction has also been utilized to synthesize benzofuran-tetrazole derivatives. nih.gov

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with azomethine ylides can lead to the formation of spiro-pyrrolidine derivatives. chadsprep.com Nitrile oxides, which are 1,3-dipoles, can undergo cycloaddition with the nitrile group to form oxadiazoles, although reactions with alkynes to form isoxazoles are more common. youtube.com These cycloaddition strategies are powerful tools for constructing complex, polycyclic scaffolds from the relatively simple benzofuran core.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for scaffold expansion. While direct functionalization of the C-H bond at other positions of the benzofuran ring is possible, the existing functional groups can be leveraged. For instance, if the methyl group is first converted to a bromomethyl group, this can then participate in palladium-catalyzed reactions. More directly, palladium-catalyzed reactions have been employed for the C-H functionalization of the benzofuran ring itself, for instance at the C3 position. researchgate.netnih.gov A palladium-catalyzed tandem C-H functionalization/cyclization strategy has been used to synthesize 2,3-disubstituted 5-hydroxybenzofuran derivatives, highlighting the potential for complex scaffold construction. nih.gov

| Derivatization Strategy | Reagents/Conditions | Resulting Scaffold |

| Tetrazole Formation | NaN₃, NH₄Cl or Lewis Acid | Benzofuran-fused tetrazole |

| [3+2] Cycloaddition | Azomethine ylide | Spiro-pyrrolidine benzofuran |

| Palladium-Catalyzed C3-Arylation | Aryl halide, Pd catalyst, base | 3-Aryl-5-methylbenzofuran-2-carbonitrile |

| Synthesis of Fused Heterocycles | Varies depending on the desired heterocycle | Polycyclic benzofuran derivatives clockss.orggoogle.com |

Studies on Reaction Kinetics and Mechanistic Pathways of Derivatization

Kinetics of Benzylic Functionalization:

The rate of free-radical halogenation of the methyl group is dependent on the stability of the benzylic radical intermediate. The resonance stabilization of the benzyl (B1604629) radical makes this position significantly more reactive than non-benzylic C-H bonds. The relative rates of chlorination at primary, secondary, and tertiary positions are generally known, with benzylic positions showing enhanced reactivity. wikipedia.org For bromination, the selectivity for the benzylic position is even more pronounced due to the higher selectivity of the bromine radical. youtube.com

The kinetics of benzylic oxidation are influenced by the nature of the oxidant and the catalyst. For metal-catalyzed aerobic oxidations, the reaction rate can depend on the concentrations of the substrate, the metal catalyst, and oxygen. The mechanism often involves the formation of a radical intermediate at the benzylic position. rsc.org Studies on the oxidation of substituted benzyl alcohols have shown that electron-donating groups on the aromatic ring can accelerate the reaction, which is consistent with the formation of an electron-deficient transition state. asianpubs.orgresearchgate.net

Mechanisms of Nitrile Derivatization:

The formation of tetrazoles from nitriles and azides is believed to proceed through a concerted [3+2] cycloaddition mechanism. Theoretical studies on similar reactions support a pericyclic mechanism. researchgate.net The reaction rate can be influenced by the electronic nature of the nitrile and the azide, as well as the choice of catalyst.

The mechanism of palladium-catalyzed C-H functionalization of benzofurans typically involves a catalytic cycle that may include C-H activation, oxidative addition, migratory insertion, and reductive elimination steps. nih.gov Computational studies on related systems have been used to elucidate the details of these mechanistic pathways and to understand the factors controlling regioselectivity. rsc.org For instance, density functional theory (DFT) calculations have been employed to investigate the conformations and reactivity of substituted benzofurans in electrophilic substitution reactions. rsc.org

| Reaction | Key Mechanistic Feature | Influencing Factors |

| Benzylic Bromination | Free-radical chain reaction | Stability of the benzylic radical, concentration of Br₂ |

| Benzylic Oxidation | Radical abstraction of benzylic hydrogen | Nature of oxidant and catalyst, electronic effects of substituents |

| Tetrazole Formation | [3+2] Cycloaddition | Electronic properties of nitrile and azide, catalyst |

| Pd-Catalyzed C-H Functionalization | Catalytic cycle (e.g., C-H activation) | Ligand, oxidant, electronic and steric effects |

Applications of 5 Methylbenzofuran 2 Carbonitrile in Advanced Materials Science Research

Utilization as a Building Block in the Synthesis of Functional Polymers

The development of functional polymers is a cornerstone of materials science, with applications ranging from organic electronics to biocompatible materials. mdpi.com The benzofuran (B130515) moiety is a valuable component in the synthesis of such polymers due to its rigid, planar structure and electron-rich nature, which can facilitate charge transport. sigmaaldrich.com

While the direct polymerization of 5-Methylbenzofuran-2-carbonitrile has not been extensively documented, its structure suggests its potential as a monomer. The nitrile group could be a key reactive site for polymerization or for post-polymerization modification. For instance, nitrile groups can undergo cyclotrimerization to form triazine-based networks, leading to highly cross-linked and thermally stable polymers.

A "monomer-polymer-monomer" (MPM) strategy has been demonstrated for benzofuran, where it is first polymerized and then functionalized, followed by depolymerization to yield substituted benzofurans. sigmaaldrich.com A similar approach could potentially be adapted for polymers created from this compound, allowing for the introduction of various functionalities onto the polymer backbone.

Development of Molecular Electronic Devices and Components

Molecular electronics aims to use individual molecules or small ensembles of molecules as active components in electronic circuits. The benzofuran core is an attractive candidate for such applications due to its defined structure and electronic properties. sigmaaldrich.com Carbazoles and their derivatives, which share structural similarities with benzofurans, are widely used in organic electronics due to their stability and charge-transporting capabilities. sigmaaldrich.com

This compound, with its combination of an electron-donating methyl group and an electron-withdrawing nitrile group, presents an intramolecular charge-transfer character. This intrinsic electronic asymmetry is a desirable feature for molecular rectifiers or diodes. The nitrile group, in particular, is a strong electron-withdrawing group that can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for designing n-type or electron-transporting materials.

The development of multifunctional organic field-effect transistors (OFETs) often incorporates photochromic molecules that can switch between two states. chemicalbook.com While not photochromic itself, the electronic properties of this compound could be modulated by external stimuli, making it a potential component in molecular switches or sensors.

Role in Organic Photovoltaics (OPVs) and Field-Effect Transistors (FETs)

Organic photovoltaics and field-effect transistors are key technologies in the field of flexible and low-cost electronics. The performance of these devices is heavily dependent on the properties of the organic semiconductor materials used. Benzofuran derivatives have shown promise in both OPVs and OFETs.

In the context of OPVs, benzofuran-containing polymers have been used as donor materials in bulk heterojunction solar cells. The benzofuran unit contributes to a more planar polymer backbone, which can enhance intermolecular π-π stacking and improve charge mobility. The electron-rich nature of the benzofuran ring is beneficial for hole transport (p-type behavior). The introduction of a nitrile group in this compound could shift its properties towards that of an acceptor or an n-type material, making it a candidate for use in the acceptor phase of an OPV blend.

| Compound/Polymer | Application | Key Finding/Property | Reference |

|---|---|---|---|

| Benzodifuran-based polymer (P4) | OPV | Achieved a power conversion efficiency of 5.23%. | |

| PBDFTDTBT (a benzodifuran-based D-A polymer) | OFET | Showed a hole mobility of 0.05 cm²/Vs. | |

| Benzofuran-containing polymers | OPV | Used as donor materials in bulk heterojunction solar cells. |

Design and Synthesis of Artificial Acceptors and Supramolecular Ligands

The electron-withdrawing nature of the nitrile group makes this compound a potential building block for the design of novel electron acceptors. In many organic electronic applications, particularly in OPVs, a blend of an electron donor and an electron acceptor material is required to facilitate charge separation. While fullerenes have traditionally dominated the role of acceptors, research is actively seeking non-fullerene acceptors with tunable properties. The combination of the electron-rich benzofuran ring and the strongly electron-accepting nitrile group could lead to materials with tailored LUMO levels suitable for efficient electron transfer from a donor polymer.

Exploration of Optoelectronic Properties for Novel Material Design

The optoelectronic properties of organic materials, such as their absorption and emission of light, are central to their application in devices like organic light-emitting diodes (OLEDs) and photodetectors. The photophysical properties of benzofuran derivatives are known to be influenced by substituents on the benzofuran ring.

The introduction of a methyl group (an electron-donating group) and a nitrile group (an electron-withdrawing group) on the benzofuran core in this compound is expected to induce a significant intramolecular charge transfer (ICT) character in its excited state. This can lead to interesting photophysical phenomena, such as large Stokes shifts and solvatochromism (a change in color with the polarity of the solvent).

Theoretical studies on similar donor-acceptor substituted benzofurans have shown that the nature and position of the substituents can be used to fine-tune the absorption and fluorescence wavelengths. For instance, replacing an amino group with a nitro group, which is also a strong electron-withdrawing group like the cyano group, can lead to a significant red-shift in the absorption and emission spectra. This tunability is highly desirable for the design of new materials for OLEDs, where emission color can be precisely controlled, and for fluorescent probes for biological imaging.

| Substituent Combination | Effect on Photophysical Properties | Potential Application | Reference |

|---|---|---|---|

| Donor-Acceptor Groups | Induces intramolecular charge transfer (ICT), can lead to large Stokes shifts and solvatochromism. | OLEDs, Fluorescent Probes | |

| Nitro Group (strong acceptor) | Causes a significant batochromic (red) shift in absorption and fluorescence. | Red-emitting materials | |

| Methyl Group (weak donor) | Can cause a small batochromic shift. | Fine-tuning of electronic properties |

Q & A

What are the recommended synthetic routes for 5-Methylbenzofuran-2-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves cyclization of substituted furan precursors or functionalization of pre-formed benzofuran cores. For example, 5-(Hydroxymethyl)furan-2-carbonitrile is synthesized via nucleophilic substitution or oxidation-reduction sequences, where the hydroxymethyl group can be modified to introduce methyl groups . Key factors include:

- Catalyst selection : Palladium or copper catalysts enhance cross-coupling efficiency in aryl halide intermediates .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in nitrile group formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yield by 15–20% .

How can computational methods like DFT be applied to predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting ionization potentials and electron affinity . Steps include:

- Geometry optimization : Use a 6-31G(d,p) basis set to minimize energy.

- Frontier molecular orbital analysis : HOMO-LUMO gaps correlate with reactivity; the methyl group lowers the gap by ~0.3 eV, enhancing electrophilicity .

- Thermochemical validation : Compare computed atomization energies (±2.4 kcal/mol error) with experimental data to refine functional choice .

What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

- NMR : NMR distinguishes nitrile ( ~115 ppm) and methyl ( ~20 ppm) groups. Conflicting shifts may arise from solvent effects; use deuterated DMSO for consistency .

- IR : The nitrile stretch (~2220 cm) confirms functionality. Overlap with C=C furan bands requires deconvolution algorithms .

- Mass spectrometry : High-resolution ESI-MS resolves isotopic patterns (e.g., / ratios) to confirm molecular formula .

What are the common functionalization strategies for modifying the methyl and nitrile groups in this compound?

Methodological Answer:

- Methyl group :

- Oxidation : Use KMnO/HSO to convert methyl to carboxyl groups, though over-oxidation risks furan ring cleavage .

- Halogenation : NBS/light conditions introduce bromine at the methyl position with >80% selectivity .

- Nitrile group :

- Reduction : LiAlH yields primary amines, while partial reduction with DIBAL forms imines for further coupling .

How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric effects : The methyl group at position 5 hinders nucleophilic attack at C2, reducing substitution rates by ~40% compared to unmethylated analogs .

- Electronic effects : The electron-withdrawing nitrile group activates the furan ring for electrophilic substitution (e.g., nitration at C4 with HNO/HSO) .

- Solvent modulation : Use DMF to stabilize transition states in SNAr reactions, improving yields by 25% .

What are the challenges in scaling up the synthesis of this compound while maintaining high regioselectivity?

Methodological Answer:

- Heat dissipation : Exothermic cyclization steps require jacketed reactors to maintain ≤60°C, preventing decomposition .

- Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% via ligand optimization (e.g., XPhos) to lower costs without sacrificing yield .

- Purification : Continuous flow chromatography minimizes impurities (<0.5%) in gram-scale syntheses .

How can structure-activity relationship (SAR) studies be designed using this compound derivatives to explore biological activity?

Methodological Answer:

- Derivative libraries : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at positions 3, 5, and 6 .

- Assay selection : Test against cytochrome P450 isoforms to evaluate metabolic stability; IC values correlate with substituent hydrophobicity .

- Computational docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases), prioritizing derivatives with ΔG < -8 kcal/mol .

What strategies can be employed to resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer:

- Meta-analysis : Compare datasets using Cohen’s d to quantify effect sizes; discrepancies >2σ warrant re-evaluation .

- Experimental replication : Measure enthalpy of formation via bomb calorimetry, ensuring sample purity (>99% by HPLC) .

- Functional benchmarking : Test multiple DFT functionals (B3LYP vs. M06-2X) to identify systematic errors in computed Gibbs free energies .

What are the best practices for optimizing catalytic systems in the synthesis of this compound to enhance efficiency?

Methodological Answer:

- Ligand screening : Test phosphine (PPh) and N-heterocyclic carbene ligands to improve Pd-catalyzed coupling turnover numbers (TONs) .

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time from 12 h to 30 min with comparable yields .

- Recycling catalysts : Immobilize catalysts on silica gel, achieving 5 cycles with <10% activity loss .

How does the presence of the methyl group in this compound affect its stability under various storage conditions?

Methodological Answer:

- Photostability : UV-Vis studies show methyl derivatives degrade 30% slower than unmethylated analogs under light; store in amber vials .

- Hydrolytic stability : The nitrile group resists hydrolysis at pH 7–9, but acidic conditions (pH <3) promote degradation to amides; use desiccants for long-term storage .

- Thermal stability : TGA reveals decomposition onset at 180°C; store below 25°C to prevent polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.